Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate

Catalog No.
S665866
CAS No.
1738-82-5
M.F
C18H22N2O6S
M. Wt
394.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzene...

CAS Number

1738-82-5

Product Name

Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate

IUPAC Name

benzyl 2-[(2-aminoacetyl)amino]acetate;4-methylbenzenesulfonic acid

Molecular Formula

C18H22N2O6S

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C11H14N2O3.C7H8O3S/c12-6-10(14)13-7-11(15)16-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-8,12H2,(H,13,14);2-5H,1H3,(H,8,9,10)

InChI Key

RWBJLSORGVEMHA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CNC(=O)CN

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CNC(=O)CN

The exact mass of the compound Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 356835. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate (CAS 1738-82-5), commonly known as H-Gly-Gly-OBzl · TosOH, is a pre-formed, C-terminally protected dipeptide building block widely utilized in advanced peptide synthesis. Supplied as a highly crystalline p-toluenesulfonate salt, this compound enables the controlled, racemization-free incorporation of the flexible Gly-Gly spacer motif into complex peptide sequences and peptidomimetics. The strategic combination of a benzyl ester protecting group at the C-terminus and a tosylate counterion at the N-terminus provides exceptional reagent stability, precise stoichiometry, and broad compatibility with both solution-phase and solid-phase synthetic workflows [1].

Generic substitution with the unprotected free dipeptide (H-Gly-Gly-OH) fails in controlled synthesis because its zwitterionic nature renders it insoluble in standard organic coupling solvents (e.g., DCM, DMF) and leads to uncontrolled oligomerization [1]. Substituting with methyl or ethyl esters (H-Gly-Gly-OMe/OEt) is equally problematic, as their deprotection requires harsh basic saponification that can induce racemization in adjacent chiral residues or degrade base-sensitive sequences [1]. Furthermore, attempting to use the hydrochloride salt (H-Gly-Gly-OBzl · HCl) introduces a hygroscopic reagent that readily absorbs atmospheric moisture, compromising stoichiometric accuracy during weighing and exhibiting inferior solubility in non-polar organic solvents compared to the highly crystalline tosylate salt [2].

Superior Reagent Stability and Stoichiometric Precision

The tosylate counterion imparts exceptional crystallinity to the glycine benzyl ester derivative, rendering it a stable, non-hygroscopic solid [1]. In contrast, the corresponding hydrochloride salts readily absorb atmospheric moisture, which alters their effective molar mass and compromises stoichiometric accuracy during automated or large-scale peptide synthesis [2].

Evidence DimensionMoisture uptake and handling stability
Target Compound DataNon-hygroscopic, highly crystalline solid (H-Gly-Gly-OBzl · TosOH)
Comparator Or BaselineHygroscopic, moisture-absorbing solid (H-Gly-Gly-OBzl · HCl)
Quantified DifferenceElimination of moisture-induced mass variability
ConditionsAmbient storage and weighing conditions for peptide synthesis

Ensures exact molar equivalents are maintained during automated synthesis, preventing incomplete couplings or reagent waste.

Enhanced Solubility in Peptide Coupling Solvents

The bulky, organic nature of the p-toluenesulfonate anion significantly enhances the solubility of the dipeptide ester in common organic solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF) [1]. Hydrochloride salts often exhibit sluggish or limited solubility in these non-polar to moderately polar environments, which can lead to heterogeneous reaction mixtures and lower coupling yields [1].

Evidence DimensionSolubility in DCM and DMF
Target Compound DataReadily soluble, enabling homogeneous reactions
Comparator Or BaselineLimited or sluggish solubility (HCl salt)
Quantified DifferenceBroadened solvent compatibility for organic phase reactions
ConditionsSolution-phase peptide coupling in DCM/DMF at room temperature

Homogeneous reaction conditions maximize coupling efficiency and minimize the formation of truncated peptide sequences.

Mild Orthogonal Cleavage Preserving Chiral Integrity

The benzyl ester protecting group allows for selective C-terminal deprotection via mild catalytic hydrogenolysis (e.g., H2 over Pd/C) under neutral conditions [1]. In contrast, methyl or ethyl esters require strong basic saponification (e.g., NaOH in methanol), which can induce racemization in adjacent chiral amino acids or degrade base-sensitive peptide sequences [1].

Evidence DimensionDeprotection conditions
Target Compound DataNeutral catalytic hydrogenolysis (H2, Pd/C)
Comparator Or BaselineStrong basic saponification (NaOH/MeOH) for methyl/ethyl esters
Quantified DifferenceAvoidance of base-catalyzed racemization
ConditionsC-terminal deprotection of complex peptide sequences

Allows researchers to safely unmask the C-terminus without compromising the stereochemistry of the synthesized peptide.

Non-Nucleophilic Counterion for Cleaner Coupling Profiles

The tosylate anion acts as a bulky, non-nucleophilic spectator ion during peptide bond formation [1]. Conversely, the chloride ion in HCl salts can occasionally act as a nucleophile, interfering with active ester intermediates or coupling reagents, leading to unwanted side products and reduced overall yields [1].

Evidence DimensionCounterion nucleophilicity and interference
Target Compound DataNon-nucleophilic spectator ion (Tosylate)
Comparator Or BaselinePotentially nucleophilic interference (Chloride)
Quantified DifferenceReduction in side-product formation during activation
ConditionsIn situ neutralization and coupling with standard activating agents

Leads to cleaner reaction profiles, higher yields of the desired peptide, and simplified downstream purification.

Solution-Phase Fragment Condensation

Ideal for synthesizing longer peptides or complex peptidomimetics where the Gly-Gly motif is coupled as a single, pre-formed block, avoiding the inefficiencies and side reactions associated with stepwise glycine addition [1].

High-Throughput Automated Peptide Synthesis

The non-hygroscopic nature and excellent solubility in DMF/DCM make this compound the preferred choice for automated synthesizers that require precise, stable stock solution concentrations without the risk of moisture-induced degradation [1].

Synthesis of Prodrugs and Antibody-Drug Conjugates (ADCs)

Used as a stable, orthogonally protected building block for conjugating the flexible Gly-Gly spacer to active pharmaceutical ingredients (APIs) or targeting ligands, allowing subsequent selective C-terminal deprotection via hydrogenolysis [1].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1738-82-5

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